Cas no 50670-78-5 (3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde)
3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3',4'-Dichlorobiphenyl-4-carbaldehyde
- 3',4'-Dichloro-[1,1'-biphenyl]-4-carboxaldehyde
- 3',4'-Dichloro[1,1'-biphenyl]-4-carbaldehyde
- 4-(3,4-DICHLOROPHENYL)BENZALDEHYDE
- 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde
- 4-(3,4-Dichlorophenyl)benzaldehyde, AldrichCPR
- SCHEMBL4372478
- 3,4-dichloro[1,1-biphenyl]-4-carbaldehyde
- 50670-78-5
- DTXSID80374195
- MFCD03002047
- A828237
- F9995-0535
- CA-0707
- FT-0639926
- AR2051
- J-511133
- EN300-235632
- VU0549389-1
- AKOS000813813
- 3'',4''-Dichloro[1,1''-biphenyl]-4-carbaldehyde
- DB-021850
- 3',4'-Dichloro-biphenyl-4-carbaldehyde
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- MDL: MFCD03002047
- Inchi: 1S/C13H8Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H
- InChI Key: OMFFUMDRNYYSFR-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC(C=O)=CC=1)Cl
Computed Properties
- Exact Mass: 249.99500
- Monoisotopic Mass: 249.9952203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Melting Point: 95-98°C
- PSA: 17.07000
- LogP: 4.47290
3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022360-1g |
4-(3,4-Dichlorophenyl)benzaldehyde |
50670-78-5 | 95% | 1g |
£73.00 | 2022-03-01 | |
| Fluorochem | 022360-5g |
4-(3,4-Dichlorophenyl)benzaldehyde |
50670-78-5 | 95% | 5g |
£300.00 | 2022-03-01 | |
| TRC | D436648-50mg |
3',4'-Dichloro[1,1'-biphenyl]-4-carbaldehyde |
50670-78-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D436648-100mg |
3',4'-Dichloro[1,1'-biphenyl]-4-carbaldehyde |
50670-78-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D436648-500mg |
3',4'-Dichloro[1,1'-biphenyl]-4-carbaldehyde |
50670-78-5 | 500mg |
$ 115.00 | 2022-06-05 | ||
| Fluorochem | 022360-2.5g |
4-(3,4-Dichlorophenyl)benzaldehyde |
50670-78-5 | 95% | 2.5g |
£164.00 | 2022-03-01 | |
| Chemenu | CM313332-10g |
3',4'-Dichloro-[1,1'-biphenyl]-4-carbaldehyde |
50670-78-5 | 95% | 10g |
$356 | 2022-06-11 | |
| Apollo Scientific | OR12654-1g |
3',4'-Dichloro-[1,1'-biphenyl]-4-carboxaldehyde |
50670-78-5 | 1g |
£21.00 | 2025-02-19 | ||
| abcr | AB256904-1 g |
3',4'-Dichloro[1,1'-biphenyl]-4-carbaldehyde, 95%; . |
50670-78-5 | 95% | 1g |
€187.10 | 2023-04-27 | |
| abcr | AB256904-5 g |
3',4'-Dichloro[1,1'-biphenyl]-4-carbaldehyde, 95%; . |
50670-78-5 | 95% | 5g |
€478.80 | 2023-04-27 |
3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde Suppliers
3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde
Introduction to 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 50670-78-5)
3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde, also known by its CAS number 50670-78-5, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique biphenyl core and the presence of two chlorine atoms and an aldehyde functional group, which confer it with a range of interesting properties and potential applications.
The molecular structure of 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde consists of two phenyl rings connected by a single bond, with chlorine atoms substituted at the 3' and 4' positions of one ring and an aldehyde group attached to the 4-position of the other ring. This arrangement provides a rigid and planar structure, which is crucial for its reactivity and biological activity.
In the realm of organic synthesis, 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde serves as a valuable building block for the construction of more complex molecules. Its reactivity is primarily centered around the aldehyde group, which can undergo various reactions such as nucleophilic addition, condensation, and reduction. These reactions enable the synthesis of a wide array of derivatives, including alcohols, esters, and imines, which are essential intermediates in the preparation of pharmaceuticals and fine chemicals.
Recent studies have highlighted the potential of 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde in medicinal chemistry. The compound's ability to form stable complexes with metal ions has led to its exploration as a ligand in metal-based drugs. For instance, researchers have synthesized coordination complexes of this compound with transition metals such as copper and zinc, which exhibit promising antitumor activity. These complexes are being investigated for their potential use in cancer therapy due to their ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells.
Beyond its medicinal applications, 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde has also found utility in materials science. The rigid biphenyl core and the presence of electron-withdrawing chlorine atoms make it an excellent candidate for the development of functional materials with unique electronic properties. For example, derivatives of this compound have been used in the synthesis of organic semiconductors and light-emitting diodes (LEDs). These materials exhibit high charge carrier mobility and efficient luminescence, making them attractive for use in electronic devices.
The synthetic accessibility of 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde has been well-documented in the literature. Several efficient synthetic routes have been developed to prepare this compound from readily available starting materials. One common approach involves the Friedel-Crafts acylation of 3,4-dichlorobenzene followed by a coupling reaction with another phenyl ring. This method provides high yields and excellent purity, making it suitable for large-scale production.
In addition to its synthetic utility, 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde has been studied for its environmental impact. While it is not classified as a hazardous substance under current regulations, its potential effects on aquatic ecosystems have been a subject of interest. Research has shown that this compound is biodegradable under certain conditions and does not accumulate significantly in the environment. However, ongoing studies are being conducted to ensure its safe use and disposal.
The future prospects for 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde are promising. As new synthetic methodologies continue to be developed and our understanding of its properties deepens, it is likely that this compound will find even more diverse applications in various fields. Ongoing research into its biological activity and material properties will undoubtedly lead to new discoveries and innovations.
In conclusion, 3',4'-dichloro-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 50670-78-5) is a multifaceted compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers and chemists working in these areas. As research continues to advance, it is expected that this compound will play an increasingly important role in driving scientific progress and technological innovation.
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